Diethyl 2-prop-1-ynylpropanedioate
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Overview
Description
It is a colorless to almost colorless liquid with a density of 1.05 g/cm³ and a boiling point of 129°C at 22 Torr . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-prop-1-ynylpropanedioate can be synthesized through the alkylation of diethyl malonate with propargyl bromide. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of propargyl bromide . The reaction proceeds via an S_N2 mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-prop-1-ynylpropanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid.
Decarboxylation: Heating in the presence of a second carbonyl group.
Major Products
Alkylation: Dialkylated malonic esters.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted monocarboxylic acids.
Scientific Research Applications
Diethyl 2-prop-1-ynylpropanedioate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-prop-1-ynylpropanedioate involves its reactivity as an electrophile in nucleophilic substitution reactions. The compound’s ester groups can undergo hydrolysis, and the resulting carboxylic acids can participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl propargylmalonate: Similar in structure but with methyl ester groups instead of ethyl.
Diethyl malonate: Lacks the propynyl group, making it less reactive in certain alkylation reactions.
Uniqueness
Diethyl 2-prop-1-ynylpropanedioate is unique due to its propynyl group, which imparts additional reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds, including pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
diethyl 2-prop-1-ynylpropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h8H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAIIYFCJNAORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#CC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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